![molecular formula C16H22BrN3O3 B2516189 Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate CAS No. 2402828-79-7](/img/structure/B2516189.png)

Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

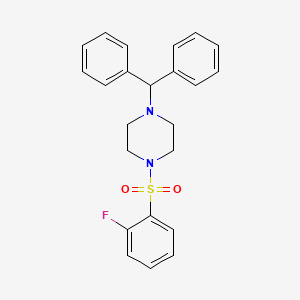

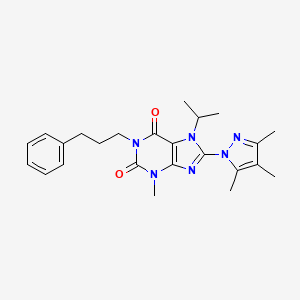

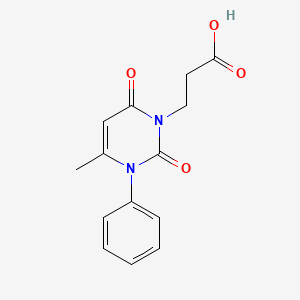

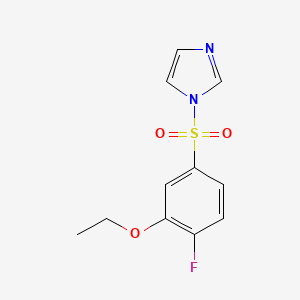

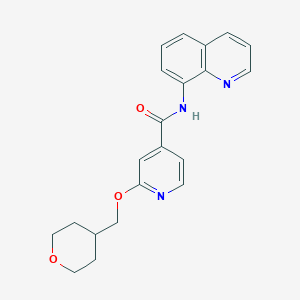

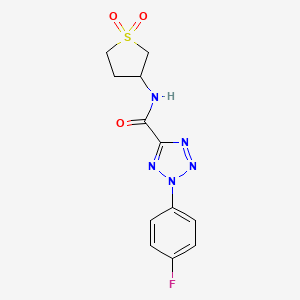

The compound of interest, "Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate," is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives are known for their diverse biological activities and are often used as intermediates in the synthesis of various therapeutic agents. The tert-butyl group is a common protecting group in organic synthesis, and the presence of the bromopyridine moiety suggests potential for further functionalization, particularly in cross-coupling reactions that could be useful in drug development.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 4-oxopiperidine-1-carboxylate derivatives has been achieved through reactions involving dimethylhydrazone and subsequent alkylation, yielding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in moderate to high yields . Another study reports the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, through a four-step process starting from piperidin-4-ylmethanol, with a total yield of 71.4% . These methods demonstrate the feasibility of synthesizing complex piperidine derivatives with potential pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques. For example, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using NMR, MS, FT-IR, and X-ray diffraction (XRD) . Additionally, density functional theory (DFT) was used to optimize the molecular structure and compare it with the crystal structure obtained from XRD, showing consistent results . This indicates that the molecular structure of the compound could similarly be analyzed and confirmed using these techniques.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. The presence of functional groups such as bromopyridine suggests that the compound could participate in cross-coupling reactions, which are valuable in the synthesis of complex organic molecules. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate involves acylation, sulfonation, and substitution reactions . These reactions highlight the chemical versatility of piperidine derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their functional groups and molecular structure. For instance, the crystal and molecular structure of certain derivatives is stabilized by intramolecular hydrogen bonds, as seen in the X-ray crystallographic analysis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . DFT analyses can also predict the presence of intramolecular hydrogen bonding and other interactions that affect the stability and reactivity of these compounds . These analyses are crucial for understanding the behavior of the compounds under different conditions and for predicting their reactivity in chemical syntheses.

Applications De Recherche Scientifique

Asymmetric Synthesis and Chemical Transformations

Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives : Research describes the asymmetric syntheses of various piperidinedicarboxylic acid derivatives starting from basic amino acids. These compounds are significant due to their potential application in creating enantiomerically pure chemical entities, useful in further pharmaceutical research and development (Xue et al., 2002).

Building Blocks for Hydroxypipecolate and Hydroxylysine Derivatives : Another study elaborates on the synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common dioxopiperidinecarboxylate precursor. These derivatives are vital for constructing complex molecules and have implications in synthesizing bioactive compounds (Marin et al., 2004).

Intermediates for Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, highlights the crucial role of such intermediates in developing therapeutic agents targeting specific cancer pathways (Zhang et al., 2018).

Cyclic Amino Acid Esters Synthesis : The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester from corresponding precursors, showcases the molecule's versatility in forming complex structures useful in various chemical syntheses (Moriguchi et al., 2014).

Advanced Synthesis Techniques and Applications

Synthesis of Bicyclic and Tricyclic Systems : The preparation of compounds containing tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate is essential in the synthesis of complex bicyclic and tricyclic systems, serving as key intermediates in medicinal chemistry and drug discovery processes (Kong et al., 2016).

C–H Arylation Techniques : Research into the C–H arylation of N-Boc-piperidines, using palladium-catalyzed techniques, demonstrates the compound's utility in directly arylating piperidines, a method that simplifies the synthesis of arylated piperidines crucial in pharmaceutical development (Millet & Baudoin, 2015).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

It’s known that many chemical compounds exert their effects by binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Pharmacokinetic studies are crucial in understanding the bioavailability of a compound .

Result of Action

The effects of similar compounds range from modulation of cellular processes to potential therapeutic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-4-5-12(10-20)19-14(21)11-6-7-13(17)18-9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRAAOBSCKAZDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzoyl-6-ethoxy-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2516107.png)

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-5-carboxylic acid](/img/structure/B2516123.png)

![N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2516125.png)